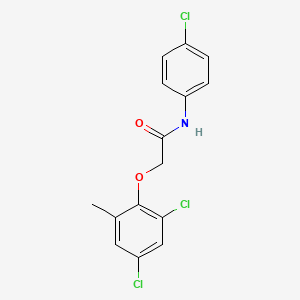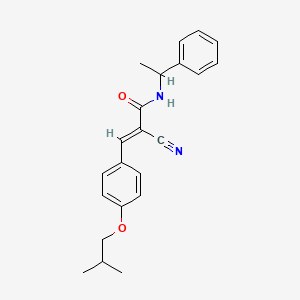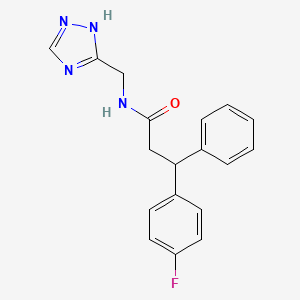![molecular formula C20H21N3O2 B3922283 N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B3922283.png)
N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]cyclohexanecarboxamide
Vue d'ensemble
Description
N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]cyclohexanecarboxamide is a complex organic compound featuring a unique structure that includes an oxazole ring fused with a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the Diels–Alder reaction between a suitable diene and dienophile to form the oxazole ring . Subsequent steps may include functional group modifications and cyclization reactions under controlled conditions, such as hydrogenation at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-throughput reactors, continuous flow systems, and automated synthesis platforms to ensure efficiency and consistency in product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Applications De Recherche Scientifique
N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]cyclohexanecarboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential as a drug candidate due to its unique structure and biological activity.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and pyridine rings play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects . The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-Methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-nitro-2-furamide
- 2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine
- N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-naphthamide
Uniqueness
N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]cyclohexanecarboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-9-10-15(20-23-18-17(25-20)8-5-11-21-18)12-16(13)22-19(24)14-6-3-2-4-7-14/h5,8-12,14H,2-4,6-7H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJMSTVVPICKJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-[(2-isopropyl-1H-benzimidazol-1-yl)acetyl]-4-piperidinyl}(2-pyridinyl)methanol bis(trifluoroacetate) (salt)](/img/structure/B3922203.png)
![(1R,9aR)-1-({[2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B3922214.png)
![N-1-adamantyl-N'-[2-(2-oxoimidazolidin-1-yl)ethyl]malonamide](/img/structure/B3922221.png)
![N-cyclopropyl-3-{1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-3-piperidinyl}propanamide](/img/structure/B3922225.png)
![N-[2-(diethylamino)ethyl]-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3922231.png)

![methyl N-[(Z)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]carbamate](/img/structure/B3922240.png)
![N-(2-allyl-2-hydroxy-4-penten-1-yl)-3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B3922248.png)

![2-[(3-methoxyphenoxy)methyl]-N-[(3-methyl-4-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B3922261.png)
![2-{[methyl(1-pyridin-2-ylpropyl)amino]methyl}nicotinic acid](/img/structure/B3922263.png)
![1-[3'-(3,5-dimethyl-1H-pyrazol-1-yl)-4-biphenylyl]methanamine](/img/structure/B3922269.png)
![5-methyl-3-[(5-methyl-1H-imidazol-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3922275.png)

